molecular formula C14H21N3O4 B2717974 4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid CAS No. 2091419-29-1

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid

货号: B2717974
CAS 编号: 2091419-29-1
分子量: 295.339
InChI 键: YKSPYNGBYISAAG-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid is a useful research compound. Its molecular formula is C14H21N3O4 and its molecular weight is 295.339. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

4-({[(tert-butoxy)carbonyl]amino}methyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyridine-3-carboxylic acid (CAS Number: 1803610-81-2) is a pyrazolo[1,5-a]pyridine derivative that has garnered interest in medicinal chemistry due to its potential biological activities. This compound is characterized by its unique molecular structure, which includes a pyrazole ring and various functional groups that may contribute to its pharmacological properties.

The molecular formula of the compound is C14H21N3O4C_{14}H_{21}N_{3}O_{4}, with a molecular weight of approximately 295.33 g/mol. The structural features of this compound suggest potential interactions with biological targets, particularly in cancer and inflammatory pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including compounds similar to this compound. For instance:

  • Cell Line Studies : In vitro assays have demonstrated that related pyrazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, compounds with similar structures have shown IC50_{50} values in the micromolar range (e.g., IC50=49.85μMIC_{50}=49.85\mu M for certain derivatives against A549 lung cancer cells) .
  • Mechanism of Action : The mechanism by which these compounds exert their anticancer effects often involves the induction of apoptosis and inhibition of key signaling pathways related to cell proliferation. Pyrazole derivatives have been reported to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Anti-inflammatory Activity

In addition to their anticancer properties, pyrazole compounds are also being investigated for anti-inflammatory effects:

  • Inflammation Models : Some studies have indicated that pyrazolo[1,5-a]pyridine derivatives can reduce inflammation markers in cellular models. This suggests potential therapeutic applications in diseases characterized by chronic inflammation .
  • Cytokine Modulation : Research has shown that these compounds can modulate cytokine production, which plays a significant role in inflammatory responses.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship (SAR) of this compound is crucial for optimizing its biological activity:

Structural Feature Impact on Activity
Tert-butoxycarbonyl groupEnhances solubility and stability; may improve bioavailability
Pyrazole ringCritical for interaction with biological targets
Carboxylic acid moietyPotentially involved in receptor binding and activity modulation

Case Studies and Research Findings

Several studies have focused on the biological evaluation of pyrazole derivatives:

  • Antitumor Activity : A series of pyrazolo[1,5-a]pyridine derivatives were synthesized and screened for antitumor activity. Compounds showed varying degrees of efficacy against different cancer cell lines with notable IC50_{50} values indicating strong growth inhibition .
  • Cytotoxicity Assays : In a comparative study involving multiple pyrazole derivatives, several compounds demonstrated significant cytotoxic effects on HeLa and MCF-7 cell lines, further supporting their potential as anticancer agents .
  • Kinase Inhibition Studies : Specific derivatives exhibited selective inhibition of kinases involved in tumor progression, such as CDK2 and Aurora-A kinase. These findings underscore the importance of targeting kinase pathways in cancer therapy .

属性

IUPAC Name

4-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]-4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O4/c1-14(2,3)21-13(20)15-7-9-5-4-6-17-11(9)10(8-16-17)12(18)19/h8-9H,4-7H2,1-3H3,(H,15,20)(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKSPYNGBYISAAG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1CCCN2C1=C(C=N2)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。